Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom at position 1 and an ethyl ester group at position 4 of the imidazole ring. It is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via alkylation of the imidazole nitrogen using ethyl chloroacetate in the presence of a base such as sodium hydride.
Esterification: The carboxyl group at position 4 can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of ethyl 1-(formylmethyl)-1H-imidazole-4-carboxylate.
Reduction: Formation of ethyl 1-(ethoxymethyl)-1H-imidazole-4-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties, such as corrosion inhibitors for stainless steel.
Biological Studies: It has been studied for its biological activity, including hormonal activity and antiproliferative effects against cancer cell lines.
Chemical Sensing: Derivatives of this compound are used in the creation of chemosensors for detecting metal ions.
Mechanism of Action
The mechanism of action of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase, affecting the arachidonic acid cascade and reducing inflammation.
Receptor Binding: It can bind to estrogen receptors, exhibiting hormonal activity in certain cell lines.
Metal Ion Detection: In chemosensors, the compound binds to metal ions, enhancing luminescence and allowing for detection.
Comparison with Similar Compounds
Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives:
Ethyl 1H-imidazole-4-carboxylate: Lacks the ethoxymethyl group, making it less versatile in certain chemical reactions.
1-(Ethoxymethyl)-1H-imidazole: Lacks the ester group, limiting its applications in esterification reactions.
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazole: Contains a trimethylsilanyl group, making it useful in protecting group chemistry.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.
Properties
IUPAC Name |
ethyl 1-(ethoxymethyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-13-7-11-5-8(10-6-11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLXMVZHDGPRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(N=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650338 |
Source
|
Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-83-8 |
Source
|
Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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